molecular formula C16H18ClN7O5S B148232 Propyrisulfuron CAS No. 570415-88-2

Propyrisulfuron

Cat. No.: B148232
CAS No.: 570415-88-2
M. Wt: 455.9 g/mol
InChI Key: PYCINWWWERDNKE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Propyrisulfuron is a novel pyrimidinylsulfonylurea herbicide . Its primary target is the enzyme Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS) . ALS is a key enzyme that catalyzes the first step in the biosynthesis of branched-chain amino acids, such as valine, leucine, and isoleucine in plants .

Mode of Action

This compound inhibits the activity of ALS, thereby preventing the synthesis of these essential amino acids . This inhibition disrupts protein synthesis and plant growth, leading to the death of the plant . It’s worth noting that this compound can control weed biotypes that have developed resistance to other commercialized sulfonylurea herbicides .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of branched-chain amino acids. By inhibiting ALS, this compound disrupts this pathway, leading to a deficiency of these amino acids in the plant . This deficiency then disrupts protein synthesis and plant growth, ultimately leading to the death of the plant .

Result of Action

The inhibition of ALS by this compound leads to a deficiency of essential amino acids, disrupting protein synthesis and plant growth . This results in the death of the plant . This compound has been shown to be effective in controlling annual weeds in rice fields .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, hydrolysis of this compound is an acid-catalyzed pyrolysis, suggesting that pH levels can influence its stability . Additionally, the presence of certain environmental factors, such as microplastics and disposable face masks, can accelerate the hydrolysis of this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyrisulfuron involves several steps, starting with the preparation of key intermediates. The process typically includes the following steps :

    Preparation of Intermediate A: This involves the reaction of a pyrimidine derivative with a sulfonyl chloride in the presence of a base to form a sulfonylurea intermediate.

    Formation of this compound: The sulfonylurea intermediate is then reacted with a suitable amine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure consistent reaction conditions and high yield.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Propyrisulfuron undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to form its corresponding sulfonamide and pyrimidine derivatives.

    Oxidation: this compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions are commonly used for hydrolysis reactions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Hydrolysis: Sulfonamide and pyrimidine derivatives.

    Oxidation: Sulfoxide and sulfone derivatives.

    Reduction: Amine derivatives.

Properties

IUPAC Name

1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN7O5S/c1-4-5-9-6-7-10-18-13(17)14(24(10)22-9)30(26,27)23-16(25)21-15-19-11(28-2)8-12(20-15)29-3/h6-8H,4-5H2,1-3H3,(H2,19,20,21,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCINWWWERDNKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN2C(=NC(=C2S(=O)(=O)NC(=O)NC3=NC(=CC(=N3)OC)OC)Cl)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN7O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6058130
Record name Propyrisulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

570415-88-2
Record name Propyrisulfuron [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0570415882
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propyrisulfuron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6058130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloro-6-propylimidazo[1,2-b]pyridazin-3-yl)sulfonyl-3-(4,6-dimethoxypyrimidin-2-yl)urea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROPYRISULFURON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RCZ4FUO115
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

2-Chloro-6-n-propylimidazo[1,2-b]pyridazin-3-ylsulfonamide (0.49 g, 1.78 mmol), phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (0.55 g, 2 mmol) and acetonitrile (5 ml) were introduced into a 25-ml eggplant type flask and stirred at room temperature, and DBU (0.31 g, 2 mmol) was added all at once thereto, and the mixture was stirred at room temperature for 3 hours. After the reaction was completed, the reaction solution was poured into water (50 ml) and adjusted to about pH 2 with dilute hydrochloric acid, whereby crystals were formed. The crystals were collected by filtration, washed with water, acetone and ether in this order and dried under reduced pressure to give the title compound as pale brown crystals.
Quantity
0.49 g
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.31 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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